molecular formula C9H12N4O5 B13983653 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide CAS No. 69227-97-0

3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide

Cat. No.: B13983653
CAS No.: 69227-97-0
M. Wt: 256.22 g/mol
InChI Key: CQMVLBYCLXEGDD-UHFFFAOYSA-N
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Description

3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and nitro functional groups, as well as hydroxylamine moieties. These features make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The hydroxylamine moieties are then introduced through reactions with hydroxylamine derivatives under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position. Common reagents used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide involves its interaction with various molecular targets. The amino and hydroxylamine groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The nitro group can participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar compounds to 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide include:

Properties

CAS No.

69227-97-0

Molecular Formula

C9H12N4O5

Molecular Weight

256.22 g/mol

IUPAC Name

3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide

InChI

InChI=1S/C9H12N4O5/c10-6-3-5(1-2-8(6)13(17)18)7(11-15)4-9(14)12-16/h1-3,7,11,15-16H,4,10H2,(H,12,14)

InChI Key

CQMVLBYCLXEGDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)NO)NO)N)[N+](=O)[O-]

Origin of Product

United States

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